1-methyl-5-(2-methylpropyl)-1H-pyrazole-4-carboxylicacid

Description

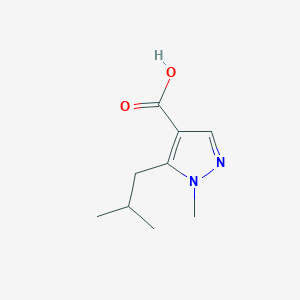

1-Methyl-5-(2-methylpropyl)-1H-pyrazole-4-carboxylic acid is a pyrazole derivative with a methyl group at position 1, an isobutyl (2-methylpropyl) group at position 5, and a carboxylic acid moiety at position 4. This structure confers unique physicochemical properties, including moderate lipophilicity (due to the branched isobutyl chain) and acidity (from the carboxylic acid). Pyrazole derivatives are widely studied for applications in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and ability to engage in hydrogen bonding .

Properties

IUPAC Name |

1-methyl-5-(2-methylpropyl)pyrazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2/c1-6(2)4-8-7(9(12)13)5-10-11(8)3/h5-6H,4H2,1-3H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEVCUXHOVVMUDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=C(C=NN1C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-5-(2-methylpropyl)-1H-pyrazole-4-carboxylicacid typically involves the reaction of pyrazole with acetone to form 1-methyl-1H-pyrazole. This intermediate is then reacted with a chlorinated alkyl carboxylic acid to yield the desired product . The reaction conditions often include the use of solvents such as ethanol or tetrahydrofuran, and the reactions are carried out under controlled temperatures to ensure high yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the reaction conditions, such as temperature, pressure, and solvent choice, to maximize efficiency and minimize waste. The use of automated systems and advanced analytical techniques ensures consistent quality and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-methyl-5-(2-methylpropyl)-1H-pyrazole-4-carboxylicacid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted pyrazole derivatives .

Scientific Research Applications

Pharmacological Activities

The compound has been explored for its potential as a pharmacologically active agent. Pyrazole derivatives, including 1-methyl-5-(2-methylpropyl)-1H-pyrazole-4-carboxylic acid, are recognized for their broad spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The synthesis of various pyrazole derivatives has shown promise in developing new therapeutic agents targeting different diseases.

Table 1: Overview of Biological Activities of Pyrazole Derivatives

Targeting G Protein-Coupled Receptors (GPCRs)

Recent studies have highlighted the role of pyrazole derivatives in modulating GPCRs, which are critical targets in drug discovery for central nervous system disorders. The ability of these compounds to act as allosteric modulators opens new avenues for developing treatments for conditions such as depression and anxiety.

Insecticidal Properties

The insecticidal activity of pyrazole derivatives has been extensively studied. For instance, novel 1H-pyrazole derivatives have demonstrated significant efficacy against agricultural pests such as Aphis fabae. The introduction of functional groups into the pyrazole structure can enhance its insecticidal potency.

Table 2: Insecticidal Activity of Pyrazole Derivatives

| Compound Name | Target Pest | Mortality Rate (%) at 12.5 mg/L | Reference |

|---|---|---|---|

| 1-Methyl-5-(2-methylpropyl)-1H-pyrazole-4-carboxylic acid | Aphis fabae | Data not specified | |

| Tebufenpyrad | Aphis fabae | Comparable efficacy |

Development of Agrochemicals

The core structure of pyrazole carboxylic acids is frequently utilized in the design of new agrochemicals. These compounds often exhibit low toxicity and high bioactivity, making them suitable candidates for environmentally friendly pest control solutions.

Synthesis and Characterization

Research has shown that various synthetic routes can yield high-purity pyrazole derivatives with desirable biological activities. For example, a study described the synthesis of several pyrazole derivatives through regioselective condensation reactions, achieving yields between 50% to 94% .

Bioassay Results

In bioassays conducted to evaluate the insecticidal activity against Aphis fabae, certain derivatives exhibited mortality rates comparable to established commercial insecticides like imidacloprid, indicating their potential as effective pest control agents .

Mechanism of Action

The mechanism of action of 1-methyl-5-(2-methylpropyl)-1H-pyrazole-4-carboxylicacid involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways and exerting its effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Substituent Position and Functional Group Variations

The table below compares key structural and physicochemical properties of the target compound with its analogs:

*Calculated molecular weight based on formula.

Key Findings from Comparative Analysis

Lipophilicity and Solubility :

- The isobutyl group in the target compound provides moderate hydrophobicity (logP ~1.8–2.2), enhancing membrane permeability compared to the polar trifluoromethyl derivative (logP ~1.5) but less than the phenyl-substituted analog (logP ~2.5) .

- The carboxylic acid at position 4 improves water solubility relative to ester or amide derivatives (e.g., 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic Acid Ethyl Ester, CAS 139755-99-0) .

Acidity and Reactivity :

- The trifluoromethyl analog exhibits stronger acidity (pKa ~2.5) due to the electron-withdrawing CF₃ group, making it suitable for ionic interactions in drug-receptor binding .

- The ketone-containing derivative () shows susceptibility to nucleophilic attack, enabling conjugation or prodrug strategies .

Synthetic Accessibility :

- The target compound’s isobutyl group can be introduced via alkylation of pyrazole precursors, similar to methods for 1-methyl-5-trifluoromethyl analogs (e.g., CO₂ insertion at position 4, 88% yield) .

- Phenyl-substituted analogs (e.g., 1-phenyl derivatives) often require Suzuki-Miyaura coupling, increasing synthetic complexity .

Biological Relevance :

Biological Activity

1-Methyl-5-(2-methylpropyl)-1H-pyrazole-4-carboxylic acid is a derivative of pyrazole, a five-membered heterocyclic compound known for its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Overview of Pyrazole Derivatives

Pyrazoles are recognized for their role as medicinal scaffolds, exhibiting a wide range of biological activities including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The structural modifications in pyrazoles significantly influence their biological efficacy and selectivity. The compound , 1-methyl-5-(2-methylpropyl)-1H-pyrazole-4-carboxylic acid, is particularly interesting due to its unique substituents that may enhance its biological activity compared to other pyrazole derivatives.

Anti-inflammatory Properties

Research has shown that pyrazole derivatives can exhibit significant anti-inflammatory effects. For instance, compounds similar to 1-methyl-5-(2-methylpropyl)-1H-pyrazole-4-carboxylic acid have demonstrated the ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In studies involving various pyrazole derivatives, some were able to achieve inhibition rates of up to 93% for IL-6 at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives has been extensively studied. Compounds derived from the pyrazole structure have shown efficacy against a range of bacterial strains including E. coli, S. aureus, and Klebsiella pneumoniae. The presence of specific functional groups in 1-methyl-5-(2-methylpropyl)-1H-pyrazole-4-carboxylic acid may enhance its interaction with bacterial targets, leading to increased antimicrobial potency .

The mechanisms through which pyrazole derivatives exert their biological effects are varied and complex:

- Inhibition of Enzymatic Activity : Many pyrazoles act as inhibitors of enzymes involved in inflammatory pathways or microbial metabolism. For example, certain derivatives have been identified as monoamine oxidase B (MAO-B) inhibitors, which can influence neurotransmitter levels and exhibit neuroprotective effects .

- Cytokine Modulation : By modulating the production and activity of cytokines, these compounds can effectively reduce inflammation and promote healing processes.

Case Studies

Several studies have highlighted the biological activity of compounds closely related to 1-methyl-5-(2-methylpropyl)-1H-pyrazole-4-carboxylic acid:

Q & A

Q. What are the standard synthetic routes for 1-methyl-5-(2-methylpropyl)-1H-pyrazole-4-carboxylic acid?

The compound is typically synthesized via cyclocondensation reactions. For example, pyrazole-4-carboxylic acid derivatives are prepared using ethyl acetoacetate, substituted hydrazines, and DMF-DMA as a formylation agent, followed by hydrolysis under basic conditions to yield the carboxylic acid moiety . Optimization of reaction conditions (e.g., solvent, temperature, and catalyst) is critical to achieving high yields. Purification often involves recrystallization or column chromatography.

Q. Which spectroscopic and crystallographic methods are employed to characterize this compound?

Structural elucidation combines FTIR for functional group analysis (e.g., carboxylic O-H stretch at ~2500–3000 cm⁻¹), NMR (¹H and ¹³C) for substituent identification, and X-ray crystallography to confirm molecular geometry. For example, single-crystal X-ray diffraction can resolve steric effects of the 2-methylpropyl group and validate hydrogen-bonding interactions in the crystal lattice .

Q. What are the recommended storage conditions to ensure compound stability?

The compound should be stored in airtight containers at –20°C for long-term stability. Solvent solutions (e.g., DMSO or ethanol) are stable at –80°C for up to one year. Degradation risks include hydrolysis of the carboxylic acid group under humid conditions and photolytic decomposition, necessitating desiccants and light-protected storage .

Advanced Research Questions

Q. How can synthetic yields be optimized for derivatives with bulky substituents like 2-methylpropyl?

Steric hindrance from the 2-methylpropyl group may reduce reaction efficiency. Strategies include:

Q. What computational approaches predict the compound’s reactivity in biological systems?

Density Functional Theory (DFT) calculations assess electronic properties (e.g., HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. Molecular docking studies model interactions with target enzymes, such as cyclooxygenase-2 (COX-2), to rationalize anti-inflammatory activity . Software like Gaussian or GAMESS is used for these simulations.

Q. How can contradictory data in biological activity studies be resolved?

Discrepancies in reported bioactivity may arise from variations in assay conditions (e.g., pH, cell lines) or compound purity. Researchers should:

- Validate purity via HPLC (>95%) and quantify impurities .

- Replicate assays under standardized protocols (e.g., OECD guidelines).

- Perform dose-response curves to confirm specificity .

Q. What strategies address low solubility in aqueous media during in vitro testing?

- Derivatization: Convert the carboxylic acid to a sodium salt or ester prodrug.

- Use of co-solvents (e.g., DMSO ≤0.1%) or surfactants (e.g., Tween-80).

- Nanoformulation (e.g., liposomal encapsulation) to enhance bioavailability .

Methodological Considerations

Q. How is the compound’s stability under physiological conditions assessed?

- Hydrolytic stability : Incubate in buffers (pH 2–9) at 37°C and monitor degradation via LC-MS.

- Thermal stability : Use thermogravimetric analysis (TGA) to determine decomposition temperatures.

- Photostability : Expose to UV-Vis light (ICH Q1B guidelines) and track changes by UV spectroscopy .

Q. What analytical techniques quantify trace impurities in synthesized batches?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.